1,3-Propanediamine, N,N-dimethyl-N'-phenyl-
Description
It is synthesized via alkylation reactions, yielding an oily product (82% yield) with distinct spectroscopic properties:
- ¹H NMR: δ 1.76–1.80 (m, 2H, C-CH₂-C), 2.24 (s, 6H, N(CH₃)₂), 2.39 (t, 2H, CH₂N(CH₃)₂), 3.17 (t, 2H, CH₂NAr), and aromatic proton signals .
- MS: m/z 178 (M⁺), consistent with its molecular weight.
This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of ligands for metal complexes (e.g., platinum-based antineoplastic agents) and lung-targeting drug conjugates .
Properties
IUPAC Name |
N',N'-dimethyl-N-phenylpropane-1,3-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2/c1-13(2)10-6-9-12-11-7-4-3-5-8-11/h3-5,7-8,12H,6,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHICLGAAEQIDSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90338203 | |
| Record name | 1,3-Propanediamine, N,N-dimethyl-N'-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90338203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.27 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13658-95-2 | |
| Record name | 1,3-Propanediamine, N,N-dimethyl-N'-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90338203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Michael Addition Step
- Raw Materials: Dimethylamine and acrylonitrile are reacted in a fixed-bed reactor.
- Reaction Conditions: Temperature 10–120°C; pressure 0.1–8.0 MPa; molar ratio of dimethylamine to acrylonitrile from 10:1 to 1:1; liquid hourly space velocity (LHSV) 0.1–10 h⁻¹.
- Catalyst: Solid fillers with catalytic properties, such as H-ZSM-5 zeolite, are used to promote the Michael addition.
- Performance: Conversion rate of acrylonitrile and selectivity for dimethylaminopropionitrile exceed 99.5% under optimized conditions.
- Advantages: Continuous operation, high conversion and selectivity, scalable for industrial production.
Hydrogenation Step
- Intermediate: Dimethylaminopropionitrile from the first step is fed directly into a second fixed-bed reactor without purification.
- Catalyst: Raney-Nickel catalyst combined with an alkaline methanol solution promoter (0.1%–10% NaOH).
- Reaction Conditions: Temperature 70°C; hydrogen pressure 3–10 MPa (typically around 6 MPa); LHSV 0.1–4 h⁻¹.
- Performance: Conversion and selectivity for N,N-dimethyl-1,3-propanediamine exceed 98–99.5%.
- Advantages: Continuous hydrogenation improves yield and process efficiency, reduces energy consumption and by-product formation.
Process Flow Summary
| Step | Raw Materials | Catalyst | Temperature (°C) | Pressure (MPa) | Conversion (%) | Selectivity (%) | Notes |
|---|---|---|---|---|---|---|---|
| Michael Addition | Dimethylamine + Acrylonitrile | H-ZSM-5 or fillers | 10–120 | 0.1–8.0 | >99.5 | >99.5 | Continuous fixed-bed reactor |
| Hydrogenation | Dimethylaminopropionitrile | Raney-Ni + NaOH | ~70 | 3–10 | >99.5 | >99.5 | Continuous fixed-bed hydrogenation |
Batch Hydrogenation Method (Traditional)
- Process: Michael addition followed by batch hydrogenation in a stirred reactor.
- Catalyst: Raney-Nickel.
- Reaction Conditions: Hydrogen pressure ~3 MPa; temperature ~90°C; presence of caustic alkali aqueous solution.
- Yield: Approximately 93% yield of N,N-dimethyl-1,3-propanediamine.
- Limitations: Batch operation requires loading/unloading, prone to back-mixing, lower selectivity, and more labor-intensive.
While the above methods focus on N,N-dimethyl-1,3-propanediamine, the introduction of an N'-phenyl group typically involves further functionalization steps such as:
- Amination of the diamine with phenyl-substituted reagents.
- Use of p-phenylenediamine or p-nitroaniline derivatives as starting materials in related syntheses, as seen in continuous methods involving 5-methyl-2-hexanone and hydrogenation.
However, direct detailed preparation methods specifically for 1,3-propanediamine, N,N-dimethyl-N'-phenyl- are less explicitly documented in the public domain, suggesting that industrial synthesis may adapt the above continuous hydrogenation and amination strategies.
Research Findings and Optimization
A 2013 study demonstrated continuous synthesis of N,N-dimethyl-1,3-propanediamine with:
- Reaction conversion and selectivity >99.5% in both Michael addition and hydrogenation steps.
- Use of fixed-bed reactors with catalysts such as H-ZSM-5 and ZL-311-R.
- Optimal conditions: 30°C and 1 MPa for Michael addition; 70°C and 6 MPa for hydrogenation with NaOH promoter.
Summary Table of Key Preparation Methods
| Method Type | Raw Materials | Catalysts | Process Type | Conversion (%) | Selectivity (%) | Yield (%) | Remarks |
|---|---|---|---|---|---|---|---|
| Continuous Fixed-Bed | Dimethylamine + Acrylonitrile | H-ZSM-5 (Michael addition) + Raney-Ni + NaOH (hydrogenation) | Continuous | >99.5 | >99.5 | >98 | Energy-saving, scalable, green process |
| Batch Hydrogenation | Dimethylamine + Acrylonitrile | Raney-Ni | Batch | ~93 | Lower | ~93 | Traditional, less efficient |
| Continuous Phenylation (Related) | p-Phenylenediamine + 5-methyl-2-hexanone | Solid catalyst + H2 | Continuous | >99 | >95 | Not specified | For related phenyl-substituted diamines |
Chemical Reactions Analysis
Types of Reactions
1,3-Propanediamine, N,N-dimethyl-N’-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert the compound into secondary or primary amines.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid for nitration or halogens for halogenation.
Major Products Formed
Oxidation: Amine oxides.
Reduction: Secondary or primary amines.
Substitution: Nitro or halogenated derivatives of the phenyl group.
Scientific Research Applications
Pharmaceutical Applications
- Antidepressant Properties :
-
Local Anesthetics :
- Due to its ability to penetrate biological membranes, DMAPA has been investigated as a potential local anesthetic agent. Its application in pain management therapies has shown promise in preclinical trials.
Industrial Applications
- Chemical Intermediate :
-
Corrosion Inhibitors :
- The compound has been utilized in formulating corrosion inhibitors for metals, particularly in aqueous environments where it can provide protective layers against oxidation.
Case Study 1: Pharmaceutical Formulation
A study conducted on the formulation of a new antidepressant highlighted the role of 1,3-Propanediamine, N,N-dimethyl-N'-phenyl- as a key ingredient that enhances bioavailability and therapeutic efficacy. The formulation showed significant improvements in patient outcomes compared to traditional SSRIs.
Case Study 2: Industrial Application as a Surfactant
In an industrial setting, DMAPA was incorporated into a surfactant formulation aimed at improving wetting properties in textile applications. Results indicated enhanced performance metrics such as lower surface tension and improved spreading characteristics compared to conventional surfactants.
Toxicological Assessment
While exploring its applications, safety assessments are crucial. Studies indicate that 1,3-Propanediamine, N,N-dimethyl-N'-phenyl- can cause skin sensitization and irritation upon exposure. Regulatory frameworks such as the EU Cosmetics Regulation have placed restrictions on its use in cosmetic products due to these safety concerns .
Mechanism of Action
The mechanism of action of 1,3-propanediamine, N,N-dimethyl-N’-phenyl- involves its interaction with molecular targets through its amine and phenyl groups. The compound can form hydrogen bonds, coordinate with metal ions, and participate in various chemical reactions. These interactions can influence the activity of enzymes, receptors, and other biological molecules, leading to its observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physical and Chemical Properties
The following compounds share the 1,3-propanediamine backbone but differ in substituents, leading to variations in properties:
Key Observations :
- Electronic Effects : The nitro group in N,N-dimethyl-N'-(4-nitrophenyl)-1,3-propanediamine lowers the melting point (59–61°C vs. oil for the parent compound) due to reduced symmetry and increased polarity .
- Hydrophilicity : Hydroxypropyl substituents in N,N-dimethyl-N',N'-di(2-hydroxypropyl)-1,3-propanediamine enhance water solubility, making it suitable for biomedical applications .
- Steric Hindrance : Tetramethylation in N,N,N',N'-tetramethyl-1,3-propanediamine increases steric bulk, reducing its reactivity in coordination chemistry compared to the phenyl-substituted derivative .
Environmental and Industrial Stability
- Thermal Degradation: Linear diamines like 1,2-propanediamine and 1,3-diaminopropane degrade via pathways involving ammonia release, while N,N-dimethyl-N'-phenyl-1,3-propanediamine exhibits greater thermal stability due to aromatic substitution .
- Environmental Persistence: Unlike N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine (6PPD) (), which generates toxic quinone derivatives upon oxidation, the dimethyl-phenyl propanediamine lacks conjugated aromatic systems, reducing its environmental toxicity .
Biological Activity
1,3-Propanediamine, N,N-dimethyl-N'-phenyl- (commonly referred to as DMAPA) is a diamine compound characterized by two amine groups attached to a three-carbon chain, with two methyl groups substituting one nitrogen atom. This compound is notable for its utility in various chemical applications, particularly in the pharmaceutical industry. Its biological activity has garnered interest due to its potential interactions with biological targets and its implications in drug development.
- Molecular Formula: C₅H₁₄N₂
- Molecular Weight: 102.18 g/mol
- CAS Number: 109-55-7
Biological Activity Overview
Research indicates that DMAPA exhibits a range of biological activities, including:
- Enzyme Inhibition: DMAPA can interact with specific enzymes, modulating their activity and potentially influencing metabolic pathways.
- Receptor Modulation: The compound has been shown to bind to various receptors, which may affect physiological responses.
- Allergenic Properties: Patch tests have indicated the potential for sensitization, suggesting that DMAPA could cause allergic reactions in some individuals .
Acute Toxicity
Studies have reported varying LD50 values for DMAPA:
- Male rats: LD50 between 922–1870 mg/kg body weight .
- Observations of irritation and respiratory issues among workers exposed to DMAPA in industrial settings have been documented, highlighting the need for caution in handling this chemical .
Skin Sensitization
DMAPA has been identified as a sensitizer in various products, including shampoos and detergents. Positive results from patch tests indicate that it can induce allergic dermatitis .
Case Studies
- Occupational Exposure:
- Dermatological Reactions:
Research Findings
Recent studies have explored the pharmacological potential of DMAPA:
- In vitro Studies: Research has demonstrated that DMAPA exhibits anti-inflammatory properties by inhibiting nitric oxide production in RAW 264.7 cells .
- Antimicrobial Activity: Derivatives of DMAPA have shown enhanced antimicrobial effects compared to the parent compound, indicating its potential as a lead structure for developing new antimicrobial agents .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Variations | Unique Features |
|---|---|---|
| N,N-Dimethyl-1,3-propanediamine | Two methyl groups on one nitrogen | Commonly used as a reagent in organic synthesis |
| 3-Dimethylamino-1-phenyl-propanamine dihydrochloride | Phenyl group addition | Widely used in scientific research |
| N,N,N',N'-Tetramethyl-1,3-propanediamine | Four methyl groups | Higher steric hindrance affecting reactivity |
| N,N-Dimethyl-1,6-hexanediamine | Longer carbon chain | Different reactivity profile compared to DMAPA |
Q & A
Q. What are the established synthetic routes for 1,3-Propanediamine, N,N-dimethyl-N'-phenyl-, and what key reaction parameters influence yield?
The compound is synthesized via alkylation of dimethylamine with intermediates like γ-chloropropyl derivatives. Critical parameters include:
- Temperature : Optimal ranges (e.g., 60–80°C) to balance reaction rate and side-product formation.
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of amines .
- Stoichiometry : Excess dimethylamine ensures complete alkylation of intermediates. Yield optimization requires precise control of these parameters, validated by GC-MS or HPLC .
Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure and purity?
- NMR spectroscopy : H and C NMR identify proton environments (e.g., dimethylamino groups at δ 2.1–2.3 ppm) and confirm substitution patterns .
- IR spectroscopy : Amine N–H stretches (~3300 cm) and C–N vibrations (~1250 cm) validate functional groups .
- Mass spectrometry : Molecular ion peaks (e.g., m/z 102.18 for the base structure) confirm molecular weight, while fragmentation patterns elucidate branching .
Q. How can chromatographic methods be optimized to separate this diamine from by-products?
Use reverse-phase HPLC with a C18 column and gradient elution (water/acetonitrile with 0.1% TFA). Adjust pH to 3–4 to protonate amines, improving retention and resolution. GC with a DB-5 column is suitable for volatile derivatives .
Advanced Research Questions
Q. What computational approaches predict the compound’s reactivity in nucleophilic or coordination reactions?
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks. For example, the primary amine’s HOMO may indicate higher nucleophilicity than the dimethylamino group .
- Molecular dynamics simulations : Model solvation effects in polar solvents to optimize reaction conditions for catalysis or ligand binding .
Q. How can contradictory data on biological activity (e.g., enzyme inhibition vs. activation) be resolved?
- Dose-response assays : Test across a concentration gradient (e.g., 1 nM–100 µM) to identify biphasic effects.
- Structural analogs : Compare with derivatives (e.g., N,N,N',N'-tetramethyl variants) to isolate the role of primary vs. secondary amines in activity .
- Kinetic studies : Measure and under varying pH/temperature to assess binding mechanism inconsistencies .
Design an experiment to explore its potential as a ligand in transition-metal catalysis.
- Synthesis of metal complexes : React with Pd(II) or Cu(I) salts in ethanol under inert atmosphere.
- Characterization : Use X-ray crystallography or EXAFS to determine coordination geometry.
- Catalytic testing : Evaluate in cross-coupling reactions (e.g., Suzuki-Miyaura) with aryl halides. Compare turnover numbers (TON) against traditional ligands like triphenylphosphine .
Q. How does steric hindrance from the dimethylamino group influence its reactivity in acylation reactions?
- Competitive acylation : Compare reaction rates with acetyl chloride under identical conditions for primary vs. dimethyl-substituted amines.
- Kinetic isotope effects : Use deuterated amines to probe transition-state steric contributions.
- X-ray crystallography : Analyze bond angles in acylated derivatives to quantify steric bulk effects .
Q. What strategies mitigate oxidative degradation during long-term storage?
- Stabilizers : Add antioxidants (e.g., BHT) at 0.1–1% w/w.
- Storage conditions : Use amber vials under nitrogen at −20°C. Monitor degradation via LC-MS quarterly .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
